molecular formula C19H15N5O3S2 B2486370 N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1396676-62-2

N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2486370
CAS No.: 1396676-62-2
M. Wt: 425.48
InChI Key: HNISGCNLFOFTEK-UHFFFAOYSA-N
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Description

N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H15N5O3S2 and its molecular weight is 425.48. The purity is usually 95%.
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Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also be interesting to investigate the effects of modifying the structure of the compound, for example by changing the substituents on the rings .

Mechanism of Action

    Target of action

    Benzothiazoles have been found to have anti-tubercular activity, and they have been studied for their inhibitory effects against M. tuberculosis . Thiazolopyridines are also known to interact with various biological targets, but the specific target would depend on the exact structure of the compound .

    Mode of action

    The mode of action of benzothiazoles and thiazolopyridines can vary widely depending on their exact structure and the target they interact with. Some benzothiazoles have been found to inhibit the DprE1 enzyme, which is involved in the cell wall biosynthesis of M. tuberculosis .

    Biochemical pathways

    The biochemical pathways affected by these compounds would depend on their specific targets. For instance, benzothiazoles that inhibit DprE1 would affect the cell wall biosynthesis pathway in M. tuberculosis .

    Result of action

    The result of the compound’s action would depend on its specific targets and mode of action. For instance, benzothiazoles that inhibit DprE1 could potentially kill or inhibit the growth of M. tuberculosis .

Properties

IUPAC Name

N-[5-(1,3-benzothiazole-6-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S2/c1-10-6-14(23-27-10)17(25)22-19-21-13-4-5-24(8-16(13)29-19)18(26)11-2-3-12-15(7-11)28-9-20-12/h2-3,6-7,9H,4-5,8H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNISGCNLFOFTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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